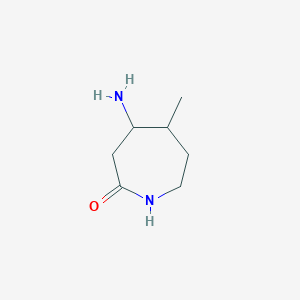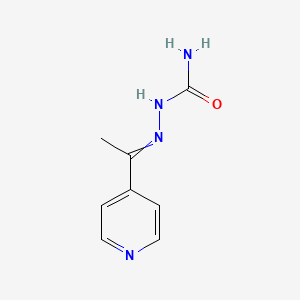
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a piperidyl group and an isoindoline core. It is often used in the development of pharmaceuticals and as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it has a higher affinity for certain molecular targets, making it a valuable tool in research and therapeutic applications .
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carbonitrile |
InChI |
InChI=1S/C14H11N3O3/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19/h1-3,11H,4-5,7H2,(H,16,18,19) |
Clave InChI |
LWMOTIQKAURFAC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Bromo-7-fluorothieno[2,3-c]pyridine](/img/structure/B8430871.png)



